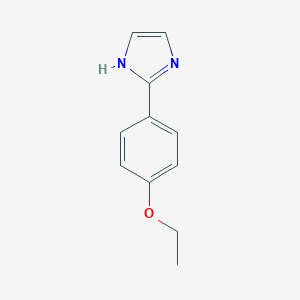

2-(4-Ethoxyphenyl)imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Ethoxyphenyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 4-ethoxyphenyl group. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in medicinal chemistry, agrochemicals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-ethoxybenzaldehyde with glyoxal and ammonium acetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

化学反応の分析

Types of Reactions: 2-(4-Ethoxyphenyl)imidazole can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the ethoxy group, depending on the reagents used.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives or de-ethoxylated products.

Substitution: Halogenated, nitrated, or sulfonated phenyl imidazole derivatives.

科学的研究の応用

2-(4-Ethoxyphenyl)imidazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

The mechanism of action of 2-(4-Ethoxyphenyl)imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ethoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

類似化合物との比較

2-Phenylimidazole: Lacks the ethoxy group, resulting in different physical and chemical properties.

2-(4-Methoxyphenyl)imidazole: Similar structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and applications.

2-(4-Chlorophenyl)imidazole: Contains a chlorine atom, leading to distinct electronic effects and biological activity.

Uniqueness: 2-(4-Ethoxyphenyl)imidazole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

生物活性

2-(4-Ethoxyphenyl)imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring substituted with a 4-ethoxyphenyl group, which enhances its lipophilicity and potential for biological interaction. Research has demonstrated its efficacy as an enzyme inhibitor, receptor modulator, and potential therapeutic agent against various diseases, including cancer and microbial infections.

The synthesis of this compound typically involves the cyclization of 4-ethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. This method allows for the formation of the imidazole ring through a condensation reaction, yielding a compound that exhibits significant biological activity due to its unique structural characteristics.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing biochemical pathways, while the ethoxyphenyl group enhances solubility and membrane permeability, facilitating cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 0.4 to 3.8 nM against multiple cancer cell lines, indicating potent antiproliferative effects . The presence of substituents on the phenyl ring significantly influenced the biological activity, with specific configurations leading to enhanced efficacy.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 4o | A549 | 0.4 |

| HeLa | 1.5 | |

| MCF-7 | 3.8 | |

| Jurkat | >10 |

The compound 4o , a derivative of this compound, showed promising results in vivo, significantly reducing tumor mass in mouse models at doses much lower than conventional treatments .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that derivatives exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating comparable efficacy to established antibiotics .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1a | S. aureus | 15 |

| E. coli | 12 | |

| B. subtilis | 10 |

Case Studies

- Anticancer Efficacy : In a study evaluating the effects of various substituents on the phenyl ring of imidazole derivatives, it was found that compounds containing both chloro and ethoxy groups exhibited superior anticancer activity compared to their counterparts without these substitutions .

- Cytotoxicity Assessment : The cytotoxic effects of the most active derivative (compound 4o ) were assessed on peripheral blood lymphocytes (PBL). Results indicated an IC50 greater than 10 μM in quiescent cells but significantly lower (0.5 μM) in stimulated cells, suggesting selective toxicity towards rapidly proliferating cancer cells while sparing normal cells .

特性

IUPAC Name |

2-(4-ethoxyphenyl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-5-3-9(4-6-10)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCDQJMUKCZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。